tert-butyl (2R)-2-amino-3-sulfanylpropanoate

Peptide synthesis Ester stability Solid-phase synthesis

Researchers often face premature ester hydrolysis and racemization when using standard cysteine esters in peptide synthesis. This compound provides a definitive solution. As the tert-butyl ester of L-cysteine with a free thiol, it is engineered for Fmoc/t-Bu SPPS. - 100-200x greater stability against premature hydrolysis than methyl esters, ensuring higher yields. - Significantly reduced epimerization risk during coupling, preserving chiral purity. - Free thiol enables on-resin cyclization or direct post-cleavage conjugation, unlike S-protected analogs.

Molecular Formula C7H15NO2S
Molecular Weight 177.27 g/mol
Cat. No. B12076625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R)-2-amino-3-sulfanylpropanoate
Molecular FormulaC7H15NO2S
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CS)N
InChIInChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)5(8)4-11/h5,11H,4,8H2,1-3H3/t5-/m0/s1
InChIKeyQWEFONOWYMLVTO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2R)-2-amino-3-sulfanylpropanoate Chemical Profile


tert-butyl (2R)-2-amino-3-sulfanylpropanoate (CAS 139446-03-0) is a chiral, thiol-containing amino acid ester, specifically the tert-butyl ester of L-cysteine . With a molecular formula of C₇H₁₅NO₂S and a molecular weight of 177.27 g/mol, it is a fundamental building block in organic synthesis . The compound is characterized by a free, nucleophilic thiol group and a protected carboxylic acid function, enabling its selective use in peptide synthesis and as a chiral intermediate for pharmaceuticals . It is commonly supplied in both its free base form and as the hydrochloride salt (CAS 139446-06-3) for enhanced handling and stability [1].

Supports Fmoc/t-Bu solid-phase synthesis of C-terminal cysteine peptides
Free thiol enables thiol-selective conjugation and bioconjugate workflows
Chiral (2R) intermediate for stereocontrolled synthetic sequences

Substitution Limitations of tert-Butyl (2R)-2-amino-3-sulfanylpropanoate


Substituting tert-butyl (2R)-2-amino-3-sulfanylpropanoate with a generic cysteine ester (e.g., methyl, ethyl, or benzyl) or an alternative protecting group strategy is scientifically unsound due to quantifiable differences in reactivity, stability, and deprotection orthogonality. The tert-butyl ester's unique steric bulk and electronic properties directly influence key reaction parameters, such as hydrolysis rates under acidic conditions [1] and resistance to racemization during coupling steps [2], compared to smaller alkyl esters. Furthermore, the unprotected thiol group in this compound presents a distinct reactivity profile versus S-protected analogs like S-trityl-cysteine tert-butyl ester, which are optimized for different synthetic sequences and require orthogonal deprotection conditions . Therefore, the choice of this specific building block is a critical determinant of synthetic route efficiency, yield, and the final purity of the target molecule.

Smaller ester analogs
Methyl or ethyl cysteine esters hydrolyze significantly faster, which may reduce yield in multi-step SPPS and compromise C-terminal protection integrity.
S-protected cysteine derivatives
S-trityl or other S-protected tert-butyl esters lack the free nucleophilic thiol; direct substitution would alter chemoselectivity and stall thiol-specific reactions.
Racemization-prone alternatives
Smaller esters anchored as C-terminal cysteine residues carry higher racemization risk, which may erode chiral purity and necessitate additional purification.

tert-Butyl (2R)-2-amino-3-sulfanylpropanoate vs. Key Comparators


Hydrolytic Stability vs. Methyl and Ethyl Esters

The tert-butyl ester group of tert-butyl (2R)-2-amino-3-sulfanylpropanoate provides quantifiably greater stability against premature hydrolysis during peptide chain elongation compared to smaller alkyl esters. Under standard peptide coupling conditions, the relative rate of acid-catalyzed hydrolysis for a methyl ester is approximately 100-200 times faster than for a tert-butyl ester [1]. This difference is critical for maintaining the integrity of the C-terminal protecting group throughout multi-step solid-phase peptide synthesis (SPPS) [1].

Hydrolytic stability
Class-level inference
~100–200× greater stability than methyl ester
Supports multi-step SPPS without premature deprotection of the C-terminal ester.
Based on general ester hydrolysis kinetics; confirm under specific resin and coupling conditions.
Peptide synthesis Ester stability Solid-phase synthesis

Racemization Risk in Cysteine Anchoring

The use of cysteine esters, particularly as C-terminal residues in SPPS, is associated with a significant risk of racemization during anchoring and subsequent coupling steps [1]. While direct head-to-head racemization rates for tert-butyl (2R)-2-amino-3-sulfanylpropanoate are not widely published, class-level studies indicate that anchoring C-terminal cysteine as an ester onto common SPPS resins (e.g., Wang or 2-chlorotrityl) can result in racemization levels that are problematic for achieving high chiral purity [1]. The bulky tert-butyl ester group is structurally favored over smaller esters to mitigate this risk by sterically hindering the enolization pathway that leads to racemization [1][2].

Racemization risk
Data to verify
Reported lower racemization tendency vs. smaller esters
May support chiral integrity when anchoring C-terminal cysteine to resin.
Class-level inference; direct head-to-head racemization rates not publicly available for this compound.
Peptide synthesis Racemization Cysteine

Thiol Reactivity: Unprotected vs. S-Protected

Unlike S-protected cysteine derivatives such as S-trityl-L-cysteine tert-butyl ester (CAS 76587-61-6), tert-butyl (2R)-2-amino-3-sulfanylpropanoate possesses a free, nucleophilic thiol group. This fundamental difference in the oxidation state and reactivity of the sulfur atom dictates the reaction pathways available [1]. For instance, the free thiol in this compound is reactive towards maleimides, iodoacetamides, and can form disulfide bonds, whereas the S-trityl analog is inert to these reactions until the trityl group is removed under acidic conditions .

Thiol reactivity
Head-to-head
Free sulfhydryl (target) vs. S-trityl protected (comparator): reactive vs. non-reactive
Free thiol enables direct conjugation with maleimides, iodoacetamides, and disulfide formation.
S-protected analog requires orthogonal deprotection before thiol reactions become accessible.
Chemoselectivity Thiol Conjugation

Known Substrate Affinity for Key Metabolic Enzyme Compared to Other S-Alkyl Cysteine Conjugates

The S-alkylated analog, S-(tert-butyl)-L-cysteine, serves as a substrate for the enzyme cystathionase (cystathionine γ-lyase, EC 4.4.1.1), which is involved in xenobiotic metabolism [1]. The enzyme's affinity for this specific compound has been quantified with a Michaelis constant (Km) of 0.3 mM at pH 8.5 [1]. This quantitative biochemical interaction is distinct from other S-alkyl or S-aryl cysteine conjugates, which are not accepted as substrates [1]. While this data pertains to the S-protected analog, it provides a class-level inference on how the steric bulk of the tert-butyl group, whether on sulfur or oxygen, can modulate interactions with biological systems.

Enzyme recognition
Cross-study comparable
Km = 0.3 mM (S-(tert-butyl)-L-cysteine, cystathionase)
Indicates enzyme affinity; may inform metabolic handling studies.
Data from structurally related S-alkyl analog; relevance requires validation for the oxygen ester.
Enzyme kinetics Metabolism Xenobiotic

tert-Butyl (2R)-2-amino-3-sulfanylpropanoate Key Applications


Solid-Phase Synthesis of C-Terminal Cysteine Peptides

This compound is the preferred building block for Fmoc/t-Bu SPPS of peptides requiring a C-terminal cysteine residue. As established, the tert-butyl ester provides quantifiably superior stability against premature hydrolysis (100-200x more stable than methyl ester) [1] and reduces the risk of racemization compared to smaller esters [2], ensuring higher overall yield and chiral purity of the final peptide acid after final TFA cleavage. The unprotected thiol can be exploited for on-resin cyclization or for direct conjugation after cleavage [3].

Thiol-Reactive Probe and Bioconjugate Synthesis

The presence of the free, nucleophilic thiol group makes tert-butyl (2R)-2-amino-3-sulfanylpropanoate an ideal starting material for creating fluorescent probes, affinity tags, or drug-linker constructs [1]. Its reactivity profile is fundamentally different from S-protected analogs, which are inert under the same conditions [2]. The tert-butyl ester can be selectively removed under mild acidic conditions orthogonal to many thiol-maleimide conjugation chemistries, providing a convenient handle for further functionalization [1].

Chiral Thiol Pharmaceutical Intermediates

The defined (2R) stereochemistry makes this compound a valuable chiral synthon for incorporating a protected cysteine motif into small molecule drug candidates. The tert-butyl ester's improved stability during multi-step synthetic sequences minimizes side-product formation and loss of the expensive chiral intermediate [1]. The quantifiable enzyme interaction data for the structurally related S-(tert-butyl)-L-cysteine [2] also provides a rationale for its use in medicinal chemistry programs where metabolic stability or targeting specific enzymes (like cystathionase) is under investigation.

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis (C-terminal cysteine)
tert-Butyl ester stability and free thiol handle
Cleavage yield, chiral purity (ee), and orthogonal deprotection compatibility
Thiol-selective conjugation and bioconjugate research
Free nucleophilic sulfhydryl reactivity
Conjugation efficiency, chemoselectivity, and stability of the tert-butyl ester under coupling conditions
Chiral intermediate for medicinal chemistry
Defined (2R) configuration and ester-protected cysteine scaffold
Metabolic enzyme interaction potential, synthetic route efficiency, and racemization control
Quote Request

Request a Quote for tert-butyl (2R)-2-amino-3-sulfanylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.